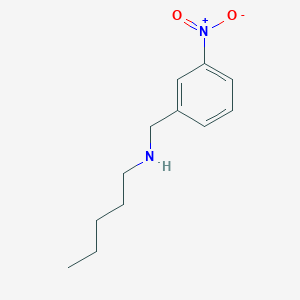

Benzenemethanamine, 3-nitro-N-pentyl-

CAS No.: 90390-06-0

Cat. No.: VC16965752

Molecular Formula: C12H18N2O2

Molecular Weight: 222.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90390-06-0 |

|---|---|

| Molecular Formula | C12H18N2O2 |

| Molecular Weight | 222.28 g/mol |

| IUPAC Name | N-[(3-nitrophenyl)methyl]pentan-1-amine |

| Standard InChI | InChI=1S/C12H18N2O2/c1-2-3-4-8-13-10-11-6-5-7-12(9-11)14(15)16/h5-7,9,13H,2-4,8,10H2,1H3 |

| Standard InChI Key | DEHPRFDGWMBMFJ-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCNCC1=CC(=CC=C1)[N+](=O)[O-] |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

3-Nitro-N-pentylbenzenemethanamine (IUPAC name: N-pentyl-3-nitrobenzenemethanamine) consists of a benzene ring substituted with a nitro group (-NO₂) at the 3-position and a methylamine group (-CH₂NH-) at the 1-position, where the amine nitrogen is further alkylated with a pentyl chain (-C₅H₁₁). The molecular formula is C₁₂H₁₈N₂O₂, with a calculated molecular weight of 222.28 g/mol (derived from atomic masses: C=12.01, H=1.008, N=14.01, O=16.00) .

Key Structural Features:

-

Nitro Group: The electron-withdrawing nitro group at the meta position influences electronic distribution, reducing basicity at the amine site and directing electrophilic substitution reactions .

-

Pentyl Chain: The hydrophobic pentyl group enhances lipophilicity, as evidenced by a predicted LogP value of 3.35 (analogous to N-pentylbenzylamine) .

-

Amine Functionality: The secondary amine may participate in hydrogen bonding or act as a weak base under acidic conditions.

Physicochemical Properties

Physical properties are inferred from structurally related compounds (Table 1) :

The nitro group’s polarity contributes to moderate solubility in polar aprotic solvents (e.g., DMSO, acetone), while the pentyl chain promotes miscibility with nonpolar solvents like hexane .

Synthetic Methodologies

Alkylation of 3-Nitrobenzylamine

A plausible route involves the N-alkylation of 3-nitrobenzylamine with 1-bromopentane under basic conditions (Scheme 1):

Scheme 1:

Reaction Conditions:

-

Base: Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to deprotonate the amine .

-

Solvent: Polar aprotic solvents (e.g., DMF, acetonitrile) facilitate nucleophilic substitution .

-

Temperature: Reflux (~80–100°C) to drive the reaction to completion .

This method mirrors the synthesis of N-pentylbenzylamine, where alkylation yields exceed 70% under optimized conditions .

Reductive Amination

An alternative approach employs reductive amination between 3-nitrobenzaldehyde and pentylamine (Scheme 2):

Scheme 2:

Advantages:

-

Avoids handling alkyl halides, which are moisture-sensitive.

-

Yields secondary amines directly without intermediate isolation .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Nuclear Magnetic Resonance (NMR)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume